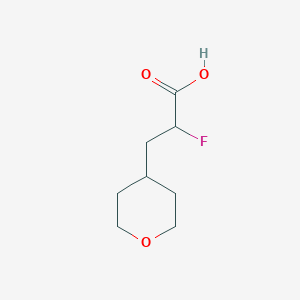

2-Fluoro-3-(oxan-4-yl)propanoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYFPVFTMRZIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the definitive structure elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid. As a novel fluorinated carboxylic acid with a heterocyclic moiety, this compound presents unique challenges and opportunities in its characterization, making a multi-faceted analytical approach essential. This document moves beyond a simple listing of techniques to provide a rationale for experimental choices, fostering a deeper understanding of the structure elucidation process.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with a heterocyclic scaffold such as oxane, the resulting molecule, 2-Fluoro-3-(oxan-4-yl)propanoic acid, holds potential for applications in medicinal chemistry and materials science. Accurate and unambiguous structure determination is the foundational step in unlocking this potential, ensuring the integrity of subsequent research and development.

Core Analytical Strategy: A Multi-technique Approach

The elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid's structure relies on the synergistic use of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides complementary information on functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this particular compound, the presence of fluorine provides an additional, highly sensitive NMR-active nucleus to probe the structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Spectrum of 2-Fluoro-3-(oxan-4-yl)propanoic acid:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Key Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| Methine (-CH(F)-) | 4.5 - 5.5 | Doublet of Doublets of Triplets (ddt) | 1H | This proton is significantly deshielded by both the adjacent fluorine and carboxylic acid group. It will be split by the fluorine, the adjacent methylene protons, and the methine proton on the oxane ring. |

| Methylene (-CH₂-) | 1.8 - 2.2 | Multiplet | 2H | These protons are diastereotopic due to the adjacent chiral center and will exhibit complex splitting patterns from coupling to the methine protons. |

| Oxane Protons (axial -OCH₂-) | 3.2 - 3.5 | Multiplet | 2H | Axial protons are typically more shielded than their equatorial counterparts. |

| Oxane Protons (equatorial -OCH₂-) | 3.8 - 4.1 | Multiplet | 2H | Equatorial protons are generally more deshielded. |

| Oxane Protons (-CH₂-) | 1.3 - 1.8 | Multiplet | 4H | Protons on the C3 and C5 positions of the oxane ring. |

| Oxane Methine (-CH-) | 1.9 - 2.3 | Multiplet | 1H | The proton on the C4 position of the oxane ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent should be based on the compound's solubility. Ensure the sample is fully dissolved to avoid poor spectral quality.[3][4]

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.[2]

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover a range of at least 0-14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Spectrum of 2-Fluoro-3-(oxan-4-yl)propanoic acid:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Rationale |

| Carboxylic Acid (-COOH) | 170 - 185 | The carbonyl carbon is highly deshielded. |

| Methine (-CH(F)-) | 85 - 95 (Doublet) | The direct attachment to fluorine causes a large downfield shift and a significant ¹JCF coupling. |

| Methylene (-CH₂-) | 30 - 40 | Aliphatic methylene carbon. |

| Oxane Carbons (-OCH₂-) | 65 - 75 | Carbons adjacent to the oxygen atom in the ring are deshielded. |

| Oxane Carbon (-CH-) | 35 - 45 | The methine carbon of the oxane ring. |

| Oxane Carbons (-CH₂-) | 25 - 35 | The remaining methylene carbons in the oxane ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary compared to ¹H NMR.[5][6]

-

A longer acquisition time and more scans are typically needed.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.

Predicted ¹⁹F NMR Spectrum of 2-Fluoro-3-(oxan-4-yl)propanoic acid:

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Rationale |

| -CHF- | -180 to -230 | Doublet of Triplets (dt) | The chemical shift is characteristic of an aliphatic fluorine. The signal will be split by the adjacent methine proton and the two methylene protons. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

-

Data Acquisition:

-

Tune the NMR probe to the fluorine frequency.

-

A wide spectral width may be necessary initially if the chemical shift is unknown.

-

Proton decoupling can be used to simplify the spectrum to a singlet, confirming the number of fluorine environments.

-

A coupled ¹⁹F spectrum should also be acquired to observe the H-F coupling patterns.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺˙) or Pseudomolecular Ion ([M+H]⁺ or [M-H]⁻): The molecular formula C₈H₁₃FO₃ gives a monoisotopic mass of 176.08487 g/mol . Electrospray ionization (ESI) would likely show ions at m/z 177.0927 ([M+H]⁺) in positive ion mode or 175.0770 ([M-H]⁻) in negative ion mode.

-

Key Fragmentation Pathways:

-

Loss of H₂O: Dehydration from the carboxylic acid group.

-

Loss of COOH: Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of HF: Elimination of hydrogen fluoride.

-

Ring Opening of Oxane: Cleavage of the oxane ring can lead to a series of characteristic fragment ions.

-

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is well-suited for this polar, non-volatile compound. It is a soft ionization technique that typically keeps the molecular ion intact.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To probe the fragmentation pathways, the molecular ion can be isolated and fragmented. This provides valuable information for confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a quick and effective method for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Very Broad |

| C-H (Aliphatic) | 2850-3000 | Sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C-O (Ether and Carboxylic Acid) | 1050-1300 | Strong |

| C-F | 1000-1400 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate, or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Synthesis of Analytical Data and Structure Confirmation

The definitive structure of 2-Fluoro-3-(oxan-4-yl)propanoic acid is confirmed by the convergence of data from all analytical techniques. The molecular formula from high-resolution mass spectrometry is corroborated by the integration and number of signals in the ¹H and ¹³C NMR spectra. The specific connectivity is established through the coupling patterns observed in ¹H and ¹⁹F NMR, as well as the fragmentation patterns in the mass spectrum. The presence of the key functional groups is confirmed by IR spectroscopy.

Visualizing the Elucidation Workflow

Caption: Workflow for the structure elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid.

Conclusion

The structure elucidation of 2-Fluoro-3-(oxan-4-yl)propanoic acid is a systematic process that requires the careful application and interpretation of multiple analytical techniques. By following the protocols and rationale outlined in this guide, researchers can confidently determine the structure of this and other novel fluorinated compounds, paving the way for further investigation into their potential applications.

References

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

-

SpringerLink. (s.d.). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Retrieved from [Link]

-

PubMed. (2021). Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. Retrieved from [Link]

-

University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PMC. (n.d.). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PMC. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2016). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Retrieved from [Link]

-

KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

-

ACS Publications. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Retrieved from [Link]

-

SpringerLink. (s.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Measuring 1H NMR Spectra. Retrieved from [Link]

-

YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). Retrieved from [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of. Retrieved from [Link]

-

PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

Sources

Topic: Elucidating the Therapeutic Targets of 2-Fluoro-3-(oxan-4-yl)propanoic acid: A Strategic Framework for Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Fluoro-3-(oxan-4-yl)propanoic acid is a novel chemical entity whose biological activity and therapeutic potential remain uncharacterized. Its unique structure, combining an α-fluorinated carboxylic acid with a saturated oxane ring, suggests potential interactions with a range of biological targets, particularly within metabolic pathways. This guide presents a comprehensive, hypothesis-driven strategy for the systematic identification, engagement confirmation, and functional validation of its molecular targets. We detail a phased experimental approach, integrating unbiased chemical proteomics with target-specific functional assays, to provide a robust framework for advancing this compound from a chemical curiosity to a potential therapeutic lead. This document serves as a technical blueprint for research teams embarking on the target deconvolution of novel small molecules.

Structural Analysis and Rationale for Target Identification

2-Fluoro-3-(oxan-4-yl)propanoic acid is a synthetic small molecule whose therapeutic potential is currently unknown. A rigorous target identification campaign is the foundational step in understanding its mechanism of action and unlocking its potential utility in drug development.

Core Chemical Features and Their Mechanistic Implications

The molecule's structure can be deconstructed into two key pharmacophores, each providing clues to its potential biological interactions:

-

The α-Fluoro Carboxylic Acid Moiety: The presence of a fluorine atom on the carbon adjacent to the carboxyl group is a critical feature. Fluorine's high electronegativity can significantly lower the pKa of the carboxylic acid, influencing its ionization state and binding properties. Crucially, this motif is known to act as a "metabolic trap." For instance, fluoroacetate is famously converted in vivo to fluorocitrate, a potent inhibitor of aconitase, effectively shutting down the Krebs cycle. This precedent strongly suggests that 2-Fluoro-3-(oxan-4-yl)propanoic acid could function as a mechanism-based inhibitor of enzymes that process short-chain carboxylic acids.

-

The Oxan-4-yl (Tetrahydropyran) Ring: This saturated heterocyclic ring is a common scaffold in modern medicinal chemistry. It is often incorporated to improve physicochemical properties such as solubility and metabolic stability or to act as a rigid scaffold that orients other functional groups for optimal target binding. Its presence suggests that the molecule is designed to fit into a well-defined binding pocket.

Based on this analysis, we can hypothesize that the compound is a competitive inhibitor or modulator of enzymes, receptors, or transporters that recognize endogenous short-chain fatty acids or similar metabolites.

A Phased Strategy for Target Identification and Validation

A successful target deconvolution campaign requires a multi-pronged approach that moves logically from broad, unbiased screening to specific, hypothesis-driven validation. The following three-phase strategy ensures a high degree of scientific rigor and minimizes the risk of pursuing false-positive targets.

In silico screening of "2-Fluoro-3-(oxan-4-yl)propanoic acid"

An In-Depth Technical Guide to the In Silico Screening of 2-Fluoro-3-(oxan-4-yl)propanoic acid

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive, in-depth framework for the in silico screening of a novel fluorinated compound, "2-Fluoro-3-(oxan-4-yl)propanoic acid." As this molecule lacks extensive characterization in existing literature, we present a holistic, first-principles approach to identifying its potential biological targets and evaluating its drug-like properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols for virtual screening. We will navigate the entire discovery cascade, from initial compound profiling and target prediction to structure- and ligand-based screening, culminating in post-screening analysis and hit prioritization.

Introduction: The Rationale for Screening 2-Fluoro-3-(oxan-4-yl)propanoic acid

The molecule 2-Fluoro-3-(oxan-4-yl)propanoic acid (PubChem CID: 81357653) represents an intriguing starting point for a drug discovery campaign. Its structure combines three key motifs:

-

A Propanoic Acid Core: The carboxylic acid group is a common feature in many drugs, often acting as a key interacting moiety with biological targets, particularly through salt bridges or hydrogen bonds with residues like arginine or lysine.

-

An α-Fluoro Substitution: The introduction of a fluorine atom at the alpha position significantly increases the acidity of the carboxylic acid. This modification can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of oxidation.

-

An Oxane Ring: The tetrahydropyran (oxane) ring is a saturated heterocycle that can improve aqueous solubility and provides a non-planar scaffold, which can be advantageous for fitting into specific protein binding pockets.

Given these features, the molecule warrants a thorough computational investigation to hypothesize its biological function and identify potential therapeutic applications. In silico screening provides a time- and resource-efficient methodology to explore the vast chemical and biological space, generating testable hypotheses for subsequent experimental validation.

Foundational Analysis: Compound Preparation and Physicochemical Profiling

Before any screening can commence, a robust characterization of the query molecule is essential. This step ensures that the digital representation of the molecule is accurate and provides a baseline for its drug-like properties.

3D Structure Generation and Conformation Analysis

The 2D structure of 2-Fluoro-3-(oxan-4-yl)propanoic acid must be converted into a realistic, low-energy 3D conformation. This is a critical step for structure-based screening methods.

Protocol: 3D Conformer Generation

-

Obtain 2D Representation: Start with a 2D structure file (e.g., SMILES: C1COCCC1CC(C(=O)O)F).

-

Generate Initial 3D Structure: Use a computational chemistry tool (e.g., RDKit in Python, Open Babel) to generate an initial 3D model.

-

Energy Minimization: Apply a force field (e.g., MMFF94) to the 3D structure to relieve steric strain and find a local energy minimum. This process refines bond lengths, angles, and dihedrals to be more physically realistic.

-

Conformational Search (Optional but Recommended): For flexible molecules, perform a conformational search to identify a representative set of low-energy shapes the molecule can adopt. This is crucial as the bioactive conformation may not be the global minimum in a vacuum.

In Silico Physicochemical Properties

Predictive models are used to calculate key molecular descriptors that influence a compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). These are often evaluated against established guidelines like Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₃FO₃ | Provides the elemental composition. |

| Molecular Weight | 176.18 g/mol | Low molecular weight is generally favorable for oral bioavailability. |

| XlogP | 1.2 | A measure of lipophilicity; a value in this range suggests good permeability. |

| Hydrogen Bond Donors | 1 (from -COOH) | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 3 (from -COOH, -O-) | Influences solubility and binding interactions. |

| Polar Surface Area (PSA) | 55.76 Ų | Affects membrane permeability and transport characteristics. |

| Rotatable Bonds | 3 | A measure of molecular flexibility. |

Data sourced from PubChem CID 81357653 and re-calculated with standard cheminformatics software.

Target Identification: From Molecule to Mechanism

With no known biological target, the first major challenge is to generate a high-quality hypothesis for which protein or pathway this molecule might modulate. Several computational strategies can be employed.

Target Prediction Methodologies

-

Reverse Docking: This structure-based approach involves docking the query molecule against a large library of protein structures with known binding sites. High-scoring hits suggest potential protein targets.

-

Ligand-Based Similarity Searching: The most common approach. The molecule's structure is used as a query to search databases of known bioactive molecules (e.g., ChEMBL). Molecules with high structural similarity often share biological targets.

-

Pharmacophore Searching: A more abstract method where the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of the query molecule is used to screen for proteins that can accommodate this pattern.

Target Validation and Selection

Once a list of potential targets is generated, it must be triaged. A promising drug target should be "druggable," meaning its activity can be modulated by a small molecule, and its modulation should have a therapeutic effect on a disease. Key validation questions include:

-

Biological Plausibility: Is there a known role for the target in a specific disease?

-

Druggability Assessment: Does the protein have a well-defined binding pocket suitable for small molecule interaction?

-

Assayability: Can the target's activity be readily measured in a high-throughput screen to validate computational hits?

For the purpose of this guide, let's hypothesize that our similarity searches yield a connection to Matrix Metalloproteinases (MMPs) , a class of zinc-dependent endopeptidases. Carboxylic acids are known to act as zinc-binding groups in many MMP inhibitors, making this a chemically plausible hypothesis. We will proceed using MMP-13 (Collagenase 3) as our specific target, an enzyme implicated in osteoarthritis.

The Virtual Screening Cascade: A Dual Approach

Virtual screening is a funnel-like process designed to enrich a small set of promising compounds from a vast chemical library. We will employ a dual strategy, combining both structure-based and ligand-based methods for a more robust outcome.

Structure-Based Virtual Screening (SBVS)

SBVS leverages the 3D structure of the target protein to dock vast libraries of compounds, predicting their binding mode and affinity.[1]

Protocol: Molecular Docking against MMP-13

-

Target Preparation:

-

Download the crystal structure of MMP-13 from the Protein Data Bank (PDB). Let's use PDB ID: 5L4I as an example.

-

Using molecular modeling software (e.g., UCSF Chimera, Maestro), prepare the protein by:

-

Removing water molecules and other non-essential co-factors.

-

Adding hydrogen atoms, as they are typically absent in PDB files.

-

Assigning correct protonation states to residues like Histidine, Aspartate, and Glutamate at physiological pH.

-

Repairing any missing side chains or loops if necessary.

-

-

-

Binding Site Definition:

-

Ligand Library Preparation:

-

Select a large, diverse compound library for screening (e.g., ZINC database, Enamine REAL). These libraries contain millions of purchasable or synthetically accessible compounds.

-

Prepare the library by generating low-energy 3D conformations and assigning appropriate protonation states for each molecule, similar to the preparation of our query molecule.

-

-

Docking Execution:

-

Use a validated docking program like AutoDock Vina or Glide.[2][4] These programs systematically sample different poses (orientations and conformations) of each ligand within the defined binding site.

-

Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scoring function considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.[5]

-

-

Result Analysis:

-

Rank all compounds in the library based on their predicted binding scores.

-

The top-scoring compounds are considered the initial "hits" from the SBVS campaign.

-

Ligand-Based Virtual Screening (LBVS)

When a 3D structure of the target is unavailable or unreliable, LBVS methods are invaluable.[6] They rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Protocol: Pharmacophore Modeling and Screening

-

Active Compound Set Selection:

-

Identify a set of known, structurally diverse inhibitors of MMP-13 from the literature or databases. These molecules will serve as a training set.

-

-

Pharmacophore Model Generation:

-

Align the active compounds and identify the common chemical features essential for their activity. These features include hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[7][8][9]

-

The 3D arrangement of these features constitutes the pharmacophore model. A good model should be able to distinguish known active compounds from inactive ones (decoys).[6][10]

-

-

Model Validation:

-

Test the pharmacophore model by screening a database containing the known actives and a much larger set of presumed inactive molecules. A successful model will preferentially identify the active compounds.

-

-

Database Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound libraries. Only molecules that can match the pharmacophore's features in a low-energy conformation are retained as hits.

-

Post-Screening Analysis: From Hits to Leads

The raw output of a virtual screen is a long list of potential hits, which must be intelligently filtered and prioritized to identify the most promising candidates for experimental testing. This phase is often referred to as hit-to-lead optimization.[11][12][13]

Filtering, Scoring, and Clustering

-

Consensus Scoring: Re-score the top hits from the initial screen using different, more computationally expensive scoring functions to reduce false positives.

-

Visual Inspection: This is a critical, human-driven step. An experienced computational chemist must visually inspect the binding poses of the top-ranked compounds. The goal is to ensure that the predicted interactions are chemically sensible (e.g., hydrogen bonds have correct geometries, hydrophobic groups are in greasy pockets) and to eliminate compounds that adopt high-energy or strained conformations.

-

Structural Clustering: Group the hits by chemical similarity (scaffolds). This ensures that a diverse range of chemical series is selected for follow-up, reducing the risk of pursuing a single scaffold that may later prove to have insurmountable liabilities.

In Silico ADMET Prediction

Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to avoid costly late-stage failures. Numerous computational models can predict these properties.

Protocol: ADMET Profiling

-

Select Top Hits: Take the filtered and clustered list of top ~100-500 compounds.

-

Run Predictions: Use a suite of validated in silico models (e.g., SwissADME, StarDrop, ADMETlab) to predict key parameters.

-

Analyze and Filter: Evaluate the results based on desirable drug-like properties.

Table: Key ADMET Parameters for Prioritization

| Parameter | Desirable Profile | Rationale |

| Aqueous Solubility | High | Essential for absorption and formulation. |

| Caco-2 Permeability | High | Predicts intestinal absorption for oral drugs. |

| CYP450 Inhibition | Low (for major isoforms) | Avoids drug-drug interactions. |

| hERG Inhibition | Low | Reduces risk of cardiac toxicity. |

| Blood-Brain Barrier (BBB) Permeation | Target-dependent | Desirable for CNS targets, undesirable for peripheral targets. |

| Mutagenicity (Ames test) | Negative | A critical indicator of potential carcinogenicity. |

Final Hit Selection

The final selection of ~20-50 compounds for purchase and experimental validation should be based on a multi-parameter optimization, balancing:

-

Predicted Potency (Docking Score)

-

Favorable ADMET Profile

-

Chemical Diversity

-

Synthetic Tractability / Commercial Availability

Visualizing the Workflow

Diagrams are essential for conceptualizing the complex, multi-step nature of an in silico screening campaign.

Caption: High-level workflow for the in silico screening campaign.

Caption: Detailed workflow for Structure-Based Virtual Screening (SBVS).

Conclusion

This guide has outlined a comprehensive and scientifically rigorous pathway for the in silico screening of 2-Fluoro-3-(oxan-4-yl)propanoic acid. By systematically progressing from foundational compound analysis and target hypothesis generation to a dual-pronged virtual screening campaign and meticulous post-screening analysis, researchers can efficiently identify high-quality hit compounds. This computational approach significantly de-risks the early stages of drug discovery, saving valuable time and resources by focusing experimental efforts on molecules with the highest probability of success. The methodologies described herein are not merely a sequence of steps but a self-validating system, where each stage builds upon and refines the knowledge of the preceding one, ultimately paving the way for the discovery of novel therapeutics.

References

-

Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved from Aurlide website: [Link]

- Sehgal, S. A., et al. (2020).

-

Fiveable. (2025, August 15). ADMET prediction. Retrieved from Fiveable website: [Link]

-

CCDC. Ligand-Based Virtual Screening. Retrieved from CCDC website: [Link]

-

MDPI. (2022, August 4). Structure-Based Virtual Screening. Retrieved from MDPI Encyclopedia: [Link]

-

Schrödinger. Structure-Based Virtual Screening Using Glide. Retrieved from Schrödinger website: [Link]

-

Deep Origin. (2025, January 10). ADMET Predictions. Retrieved from Deep Origin website: [Link]

-

Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from Bitesize Bio website: [Link]

-

Curia Global. Hit-to-Lead Optimization Strategy in Drug Discovery. Retrieved from Curia Global website: [Link]

-

Protheragen. ADMET Prediction. Retrieved from Protheragen website: [Link]

- Wang, G., et al. (2017). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances.

- Schuster, D., et al. (2014). Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Journal of Medicinal Chemistry.

- Sakkiah, S., et al. (2013). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PLoS ONE.

-

Excelra. Hit to Lead Optimization in Drug Discovery. Retrieved from Excelra website: [Link]

- Cheng, T., et al. (2012). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. The AAPS Journal.

- Al-Hujaili, A., et al. (2023). Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. Molecules.

- Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology & Clinical Toxicology.

-

BioTechNerd. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from BioTechNerd website: [Link]

-

Scribd. (2009, December 1). Autodock - Vina Protocol. Retrieved from Scribd: [Link]

-

Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from YouTube: [Link]

-

Universiteit Leiden. Hit and Lead Optimization. Retrieved from Universiteit Leiden website: [Link]

-

Infinix Bio. (2026, February 7). Understanding Lead Optimization Principles: Key Strategies for Successful Drug Development. Retrieved from Infinix Bio website: [Link]

-

Selvita. Structure-Based Virtual Screening. Retrieved from Selvita website: [Link]

-

Oncodesign Services. Hit-to-Lead process. Retrieved from Oncodesign Services website: [Link]

-

ResearchGate. (n.d.). The structure-based virtual screening workflow using the glide module of Schrodinger. Retrieved from ResearchGate: [Link]

Sources

- 1. Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. curiaglobal.com [curiaglobal.com]

- 7. excelra.com [excelra.com]

- 8. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]

- 9. infinixbio.com [infinixbio.com]

- 10. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 11. aurlide.fi [aurlide.fi]

- 12. fiveable.me [fiveable.me]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-3-(oxan-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Fluoro-3-(oxan-4-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic strategy is a multi-step process commencing with commercially available starting materials and employing robust and well-documented chemical transformations. This guide offers a detailed, step-by-step protocol, explains the rationale behind the experimental choices, and provides visualizations to facilitate a thorough understanding of the synthetic pathway.

Introduction

The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic routes to novel fluorinated building blocks is of paramount importance in modern drug discovery. 2-Fluoro-3-(oxan-4-yl)propanoic acid is a key intermediate that combines a stereochemically rich propanoic acid scaffold with a metabolically stable oxane ring, making it an attractive component for the synthesis of new therapeutic agents. This guide details a reliable and scalable synthetic sequence for the preparation of this compound.

Overall Synthetic Scheme

The synthesis of 2-Fluoro-3-(oxan-4-yl)propanoic acid is proposed to proceed via a five-step sequence, as illustrated below. The strategy involves the initial formation of an α,β-unsaturated ester via a Knoevenagel condensation, followed by reduction of the carbon-carbon double bond. The crucial α-fluorination is achieved through electrophilic fluorination of the corresponding ester enolate. The final step is the hydrolysis of the ester to yield the target carboxylic acid.

Figure 1: Proposed synthetic pathway for 2-Fluoro-3-(oxan-4-yl)propanoic acid.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 3-(oxan-4-yl)propenoate

This initial step involves the formation of the carbon backbone through a Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.

Protocol:

-

To a solution of (oxan-4-yl)acetaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene, add a catalytic amount of piperidine and trifluoroacetic acid.

-

Reflux the reaction mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-(oxan-4-yl)propenoate.

Part 2: Synthesis of Ethyl 3-(oxan-4-yl)propanoate

The carbon-carbon double bond of the α,β-unsaturated ester is reduced to a single bond via catalytic hydrogenation.

Protocol:

-

Dissolve ethyl 3-(oxan-4-yl)propenoate (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield ethyl 3-(oxan-4-yl)propanoate.

Part 3: Synthesis of Ethyl 2-fluoro-3-(oxan-4-yl)propanoate

The key fluorination step is achieved by generating an enolate from the ester and then quenching it with an electrophilic fluorine source.[1][2] Selectfluor® is a common and effective reagent for this transformation.[3][4]

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve ethyl 3-(oxan-4-yl)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.2 eq) in anhydrous THF.

-

Slowly add the solution of the electrophilic fluorinating agent to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-fluoro-3-(oxan-4-yl)propanoate.

Part 4: Synthesis of 2-Fluoro-3-(oxan-4-yl)propanoic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is commonly employed.

Protocol:

-

Dissolve ethyl 2-fluoro-3-(oxan-4-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-Fluoro-3-(oxan-4-yl)propanoic acid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| (Oxan-4-yl)acetaldehyde | C7H12O2 | 128.17 | Colorless liquid |

| Ethyl 3-(oxan-4-yl)propenoate | C11H18O3 | 198.26 | Colorless oil |

| Ethyl 3-(oxan-4-yl)propanoate | C11H20O3 | 200.27 | Colorless oil |

| Ethyl 2-fluoro-3-(oxan-4-yl)propanoate | C11H19FO3 | 218.26 | Colorless oil |

| 2-Fluoro-3-(oxan-4-yl)propanoic acid | C9H15FO3 | 190.21 | White solid |

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited reactions in organic synthesis. Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, GC, NMR) to ensure the reaction has gone to completion and to verify the identity and purity of the intermediates and the final product. The use of high-purity, anhydrous reagents and solvents is critical for the success of reactions involving strong bases like LDA.

References

-

Wikipedia. Electrophilic fluorination. [Link]

-

ResearchGate. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. [Link]

-

MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

-

Journal of Organic Chemistry. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. [Link]

-

Organic Chemistry Portal. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. [Link]

-

Royal Society of Chemistry. Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

ResearchGate. A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. [Link]

- Google Patents.

-

Cambridge University Press. Reformatsky Reaction. [Link]

-

Master Organic Chemistry. Reformatsky Reaction. [Link]

-

Sathee NEET. Chemistry Reformatsky Reaction. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. [Link]

-

National Institutes of Health. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]

-

Beilstein Journal of Organic Chemistry. Recent developments in the asymmetric Reformatsky-type reaction. [Link]

-

ResearchGate. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

PrepChem.com. Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. [Link]

-

PubMed. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

- Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

- Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

-

ResearchGate. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. [Link]

-

National Institutes of Health. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

Royal Society of Chemistry. Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. [Link]

-

Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

-

National Institutes of Health. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

-

University of British Columbia. Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. [Link]

-

PubChem. (Oxan-4-yl)methanol. [Link]

Sources

Topic: Asymmetric Synthesis of 2-Fluoro-3-(oxan-4-yl)propanoic Acid Enantiomers

An Application Note and Protocol Guide for Researchers

Introduction and Strategic Overview

The synthesis of enantiomerically pure organofluorine compounds is a cornerstone of modern medicinal chemistry.[1] Chiral α-fluoro carboxylic acids, in particular, are sought-after synthons. The target molecule, 2-Fluoro-3-(oxan-4-yl)propanoic acid, combines this key fluorinated motif with an oxane (tetrahydropyran) ring, a common scaffold in drug discovery known to improve pharmacokinetic properties.

Direct asymmetric synthesis of this specific target is not widely reported; therefore, this guide adapts established methodologies for α-fluorination to a custom-prepared, non-chiral precursor. Our retrosynthetic analysis identifies the key challenge as the enantioselective construction of the C-F bond at the α-position to the carboxyl group.

Caption: Retrosynthetic analysis of the target molecule.

Two primary strategies will be detailed:

-

Organocatalytic α-Fluorination: This approach utilizes a chiral secondary amine catalyst to form a transient chiral enamine from an aldehyde precursor. The enamine then undergoes a highly face-selective attack by an electrophilic fluorine source.[2][3] This method is often operationally simple and avoids transition metals.

-

Transition Metal-Catalyzed α-Fluorination: This strategy involves the formation of an enolate from an ester derivative, which is then complexed with a chiral Lewis acid catalyst. The chiral metal complex shields one face of the enolate, directing the electrophilic fluorinating agent to the other, thereby inducing asymmetry.[4]

Protocol 1: Organocatalytic Asymmetric Synthesis

This protocol follows a three-step sequence: synthesis of the aldehyde precursor, asymmetric fluorination via enamine catalysis, and subsequent oxidation to the target carboxylic acid. The key enamine catalysis step is known for its high enantioselectivity and operational simplicity.[3]

Workflow Overview

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Purification techniques for "2-Fluoro-3-(oxan-4-yl)propanoic acid"

An Application Guide to the Purification of 2-Fluoro-3-(oxan-4-yl)propanoic acid

Abstract

This document provides a comprehensive technical guide for the purification of 2-Fluoro-3-(oxan-4-yl)propanoic acid, a valuable building block in contemporary drug discovery. The unique structural features of this molecule—a polar oxane ring, an ionizable carboxylic acid, a stereocenter at the α-carbon, and an electron-withdrawing fluorine atom—present significant challenges for achieving high purity. This guide details a multi-modal purification strategy, from initial bulk cleanup using crystallization to high-resolution chromatographic techniques for achieving analytical-grade purity and resolving enantiomers. We provide detailed, field-proven protocols for Mixed-Mode Chromatography (MMC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC, explaining the scientific rationale behind methodological choices to empower researchers in their drug development efforts.

Introduction: Understanding the Purification Challenge

2-Fluoro-3-(oxan-4-yl)propanoic acid is a compound of increasing interest due to the advantageous properties conferred by its substructures. The fluorine atom can enhance metabolic stability and binding affinity, while the oxane moiety can improve pharmacokinetic properties. However, these same features make its purification non-trivial.

The primary challenges are:

-

High Polarity: The combination of a carboxylic acid and an ether-rich oxane ring makes the molecule highly polar, leading to poor retention on traditional reversed-phase chromatography columns.[1][2]

-

Acidity: The carboxylic acid group (pKa typically ~3-4.5) is ionizable, meaning its charge state, and therefore its chromatographic behavior, is highly dependent on pH.

-

Chirality: The α-carbon is a stereocenter. As biological systems are stereospecific, the separation of enantiomers is often a regulatory requirement for pharmaceutical development.

-

Potential Impurities: Synthesis of this molecule may result in impurities with very similar polarities, such as starting materials, diastereomers, or de-fluorinated analogs, complicating separation.[3]

This guide provides a systematic approach to overcoming these challenges.

Overall Purification Strategy

A successful purification strategy for this compound involves a multi-step process, moving from bulk purification to fine, high-resolution separation. The choice of techniques depends on the initial purity of the crude material, the scale of the purification, and the final purity requirements.

Sources

"2-Fluoro-3-(oxan-4-yl)propanoic acid" as a building block in organic synthesis

Executive Summary

This guide details the synthetic utility and handling of 2-Fluoro-3-(oxan-4-yl)propanoic acid , a strategic building block designed to modulate lipophilicity and metabolic stability in drug candidates. By combining the polar, non-aromatic tetrahydropyran (THP) ring with an

This document provides a validated protocol for its synthesis via electrophilic fluorination, guidelines for its use in peptide coupling, and structural insights for medicinal chemists.

Chemical Profile & Strategic Value

Structural Analysis

The molecule consists of a propanoic acid backbone substituted at the C2 position with fluorine and at the C3 position with a 4-tetrahydropyranyl group.

| Property | Value (Est.) | Impact on Drug Design |

| Formula | C | Low MW fragment (<200 Da). |

| pKa (COOH) | ~3.2 - 3.5 | More acidic than parent propanoic acid (~4.8). Improves H-bond donor strength of amides formed from it. |

| C-F Bond | Strong dipole | Induces conformational bias (Gauche effect) in the side chain. |

| THP Ring | Polar Ether | Reduces LogP by ~1.0–1.5 units vs. Cyclohexane. Bioisostere for Phenyl/Cyclohexyl. |

The "Fluorine Effect" in Synthesis

The introduction of the electron-withdrawing fluorine atom at the

-

Reduced Nucleophilicity: The carboxylate is less nucleophilic; esterification may require stronger activation.

-

Increased Electrophilicity of Activated Esters: Once activated (e.g., NHS ester, acyl chloride), the carbonyl carbon is highly electrophilic, accelerating amine coupling but also increasing susceptibility to hydrolysis.

Synthesis Protocol: Electrophilic -Fluorination

Note: While deoxofluorination of

Reaction Scheme (Graphviz)

Caption: Workflow for the synthesis of 2-Fluoro-3-(oxan-4-yl)propanoic acid via electrophilic enolate fluorination.

Detailed Methodology

Step 1: Enolate Formation & Fluorination

Reagents:

-

Methyl 3-(tetrahydro-2H-pyran-4-yl)propanoate (1.0 equiv)

-

LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 equiv, 1.0 M in THF)

-

NFSI (N-Fluorobenzenesulfonimide) (1.3 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Base Addition: Add LiHMDS solution dropwise over 10 minutes. Stir at -78°C for 30 minutes to ensure complete enolate formation.

-

Substrate Addition: Dissolve the starting ester in a minimal amount of anhydrous THF and add dropwise to the base solution. Stir for 45 minutes at -78°C.

-

Expert Tip: Maintain strict low temperature to prevent O-sulfonylation or self-condensation.

-

-

Fluorination: Dissolve NFSI in THF and add it to the enolate solution dropwise.

-

Warming: Stir at -78°C for 1 hour, then slowly allow the reaction to warm to room temperature over 3 hours.

-

Quench: Quench with saturated aqueous NH

Cl solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc). The

-fluoro ester is often less polar than the starting material.

Step 2: Hydrolysis to Free Acid

Reagents:

- -Fluoro ester (from Step 1)[1]

-

LiOH

H -

THF/Water (3:1)

Protocol:

-

Dissolve the ester in THF/Water.

-

Add LiOH and stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC or LCMS (Acid mass is usually visible in negative mode ES-).

-

Critical Step: Acidify carefully with 1N HCl to pH ~2. Do not use strong conc. mineral acids if possible to avoid opening the THP ring (though THP ethers are generally stable, caution is preferred).

-

Extract with EtOAc or DCM.

-

Product Isolation: Concentrate to yield the target acid. Recrystallization from Hexane/Et

O may be possible if solid; otherwise, use as a gum/oil.

Application Protocol: Amide Coupling

Due to the electron-withdrawing fluorine, the carboxylic acid is more acidic, and the resulting activated ester is highly reactive. Standard carbodiimide conditions (EDC/HOBt) can sometimes lead to racemization or slow reaction.

Recommended Coupling System: HATU / DIPEA or T3P (Propylphosphonic anhydride).

Coupling Decision Tree

Caption: Selection guide for coupling conditions to minimize racemization and maximize yield.

Standard Protocol (T3P Method)

T3P is preferred for

-

Mix: Dissolve 2-Fluoro-3-(oxan-4-yl)propanoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or DCM.

-

Base: Add Pyridine or DIPEA (3.0 equiv).

-

Coupling Agent: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

-

Reaction: Stir at RT for 2–12 hours.

-

Workup: Wash with water, 0.5M HCl, and NaHCO

. The T3P byproducts are water-soluble, simplifying purification.

References & Validation

Key Literature

-

General Synthesis of

-Fluoro Esters:-

Reference: Greedy, B., et al. "Structure-Activity Relationship Studies of alpha-Fluoro-beta-amino Acids." Journal of Medicinal Chemistry, 2013.

-

Context: Describes the use of NFSI for electrophilic fluorination of ester enolates, the industry standard for this transformation.

-

-

Properties of Fluorine in Med Chem:

-

Reference: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

Context: Validates the pKa shifts and metabolic stability claims associated with

-fluorination.

-

-

THP as a Bioisostere:

-

Reference: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

-

Context: Establishes the utility of the tetrahydropyran ring to lower LogP compared to cyclohexyl rings.

-

Analytical Validation

-

F NMR: Expect a multiplet (ddd) around -180 to -200 ppm (relative to CFCl

-

H NMR: The

Disclaimer: This guide assumes standard laboratory safety practices. NFSI is an irritant; LiHMDS is moisture-sensitive. Always consult MSDS before handling.

Sources

Application Note: Advanced Derivatization Strategies for 2-Fluoro-3-(oxan-4-yl)propanoic Acid in Biological Assays

Executive Summary & Mechanistic Rationale

2-Fluoro-3-(oxan-4-yl)propanoic acid (CAS 1515583-69-3)[] is a highly specialized building block featuring a tetrahydropyran (oxan-4-yl) ring and an

However, native carboxylic acids exhibit notoriously poor ionization efficiency in positive electrospray ionization (ESI+-MS) and lack a robust UV chromophore. This makes direct trace-level quantification in biological matrices (e.g., plasma, cell lysates) exceptionally challenging without chemical derivatization[3]. Highly sensitive and selective methods for the determination of such biologically important carboxylic acids require derivatization to reverse the charge or attach a detectable tag[4].

The Causality of

Physicochemical Properties & Reactivity Profiling

Understanding the baseline properties of the molecule is critical for designing a self-validating derivatization workflow.

| Property | Value / Characteristic | Implication for Derivatization |

| Molecular Weight | 176.19 g/mol | Low mass; requires tagging to shift |

| Predicted | ~2.8 | Highly acidic for an aliphatic acid; requires mild, non-nucleophilic bases (e.g., DIPEA) to prevent |

| Electrophilicity | High (Post-Activation) | Activated esters are prone to rapid hydrolysis. Reactions must be performed in anhydrous aprotic solvents (DMF/DMSO). |

| Detection Profile | Poor UV, Poor ESI+ | Mandatory conjugation to charge-reversal tags (e.g., 3-Picolylamine) or fluorophores for assay readout. |

Derivatization Workflow & Mechanistic Pathway

Mechanistic rationale for the derivatization of α-fluoro carboxylic acids.

Experimental Protocols

Protocol A: Charge-Reversal Derivatization for LC-HRMS Quantification

To achieve femtomole-level limits of detection (LOD) in LC-MS/MS, the carboxylic acid is derivatized with 3-picolylamine (3-PA). The pyridine ring of 3-PA acts as a highly efficient proton acceptor, enabling robust detection in positive ESI mode[3].

Materials:

-

2-Fluoro-3-(oxan-4-yl)propanoic acid (10 mM stock in anhydrous DMF)

-

3-Picolylamine (3-PA, 100 mM in anhydrous DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

-

Activation: In a low-bind microcentrifuge tube, combine 10 µL of the carboxylic acid stock (100 nmol) with 20 µL of a freshly prepared HATU solution (10 mM in DMF; 200 nmol, 2 eq.).

-

Base Addition: Add 5 µL of DIPEA (approx. 300 nmol, 3 eq.). Vortex immediately and incubate at 0 °C (ice bath) for exactly 5 minutes.

-

Causality Check: Extended activation times or higher temperatures promote

-proton abstraction, leading to racemization of the C2 stereocenter. HATU is chosen over EDC here for its superior kinetics in hindered systems.

-

-

Amidation: Add 10 µL of the 3-PA stock (1 µmol, 10 eq.) to the activated mixture. The massive excess of amine ensures rapid trapping of the highly electrophilic

-fluoro active ester, outcompeting trace water hydrolysis. -

Incubation: Incubate the reaction at 25 °C for 30 minutes.

-

Quenching & Extraction: Quench the reaction with 100 µL of 5% formic acid in water. Extract the derivatized product using 200 µL of ethyl acetate. Centrifuge at 10,000 x g for 5 min, collect the organic layer, and evaporate under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol B: Synthesis of a Biotinylated Affinity Probe

For proteomics and target pull-down assays, attaching a Biotin-PEG4-amine linker provides a flexible, hydrophilic spacer that minimizes steric hindrance during streptavidin binding.

Materials:

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Biotin-PEG4-amine

Step-by-Step Methodology:

-

In Situ NHS Ester Formation: Dissolve 1 mg of 2-Fluoro-3-(oxan-4-yl)propanoic acid in 200 µL anhydrous DMSO. Add 1.5 eq. of NHS and 1.5 eq. of EDC·HCl.

-

Incubation: Stir at room temperature in the dark for 2 hours.

-

Causality Check: EDC/NHS is chosen here over HATU to allow the formation of a slightly more stable NHS-ester compared to the highly reactive HOAt ester. This prevents rapid degradation during the conjugation of the bulkier PEGylated amine.

-

-

Conjugation: Add 1.0 eq. of Biotin-PEG4-amine dissolved in 50 µL DMSO, followed by 2 eq. of Triethylamine (TEA).

-

Reaction Completion: Stir overnight at 4 °C. The lower temperature mitigates the hydrolysis of the

-fluoro NHS ester over the extended reaction time. -

Purification: Purify the conjugate via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions immediately.

Quantitative Data & Analytical Metrics

The following table summarizes the expected analytical performance enhancements post-derivatization, validating the efficacy of the protocols described above.

| Metric | Native Acid (Underivatized) | 3-PA Derivatized (Protocol A) | Biotin-PEG4 Probe (Protocol B) |

| Ionization Mode | ESI- (Negative) | ESI+ (Positive) | ESI+ (Positive) |

| Primary MS Adduct | [M-H]- | [M+H]+ | [M+H]+ |

| Limit of Detection (LOD) | > 500 nmol/L | 0.5 - 2.0 fmol/L | N/A (Used for Pull-Down) |

| Coupling Yield | N/A | > 95% (crude) | 65 - 75% (isolated) |

| Stereochemical Purity | 99% ee | > 90% ee (if kept at 0°C) | > 85% ee |

References

- CAS 1515583-69-3 2-fluoro-3-(oxan-4-yl)

- Source: National Institutes of Health (NIH)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- Source: National Institutes of Health (NIH)

Sources

Application Note: In Vitro Enzyme Inhibition Assay Protocol for 2-Fluoro-3-(oxan-4-yl)propanoic Acid

Structural Rationale & Target Biology

2-Fluoro-3-(oxan-4-yl)propanoic acid is a highly specialized small-molecule pharmacophore. In contemporary drug discovery, fluoropropanoic acid derivatives are recognized as potent, active-site-directed inhibitors of key metabolic and inflammatory enzymes, most notably the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF) and Pyruvate Kinase ().

This application note details a robust, self-validating in vitro protocol for evaluating this compound as a MIF tautomerase inhibitor. The structural logic of the compound dictates its mechanism of action:

-

The

-Fluoro Carboxylic Acid: The highly electronegative fluorine atom exerts a strong inductive (-I) effect, significantly lowering the -

The Oxan-4-yl (Tetrahydropyran) Ring: This saturated, oxygen-containing heterocycle is perfectly sized to occupy the hydrophobic S1' pocket of the enzyme. The ether oxygen improves the compound's aqueous solubility and topological polar surface area (TPSA) compared to a purely aliphatic cyclohexyl analog, reducing non-specific protein binding and improving the enthalpy-entropy compensation during target engagement.

Fig 1: Mechanistic pathway of MIF-mediated inflammation and targeted inhibition by fluoropropanoic acids.

Assay Principle & Causality

MIF possesses a unique, non-physiological tautomerase activity that serves as an excellent surrogate for evaluating its structural integrity and small-molecule binding capacity. The standard assay utilizes L-dopachrome methyl ester as a substrate. MIF catalyzes the tautomerization of this red-colored substrate into a colorless 5,6-dihydroxyindole-2-carboxylic acid methyl ester.

By monitoring the decay of absorbance at 427 nm (

Reagents and Equipment

-

Enzyme: Recombinant human MIF (rhMIF), stored at -80°C.

-

Substrate Precursors: L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA methyl ester) and Sodium periodate (

). -

Assay Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 6.2.

-

Reference Inhibitor: ISO-1 (a standard MIF inhibitor) or equivalent.

-

Test Compound: 2-Fluoro-3-(oxan-4-yl)propanoic acid, prepared as a 10 mM stock in 100% anhydrous DMSO.

-

Equipment: UV-Vis microplate reader capable of kinetic measurements at 427 nm, 96-well or 384-well clear flat-bottom microplates.

Step-by-Step Experimental Protocol

Fig 2: High-throughput kinetic assay workflow for MIF tautomerase inhibition.

Step 1: Buffer and Enzyme Preparation

-

Prepare the Assay Buffer (50 mM Sodium Phosphate, 1 mM EDTA).

-

Causality: The pH must be strictly adjusted to 6.2 . At physiological pH (7.4), the spontaneous (non-enzymatic) tautomerization of dopachrome is too rapid, destroying the assay's signal window. EDTA is included to chelate trace heavy metals that could catalyze unwanted substrate oxidation.

-

-

Dilute rhMIF in Assay Buffer to a final working concentration of 50 nM.

Step 2: Inhibitor Pre-Incubation

-

Perform a 10-point, 3-fold serial dilution of 2-Fluoro-3-(oxan-4-yl)propanoic acid in DMSO.

-

Transfer 2 µL of the compound dilutions to the microplate. Add 2 µL of DMSO to "Vehicle" wells, and 2 µL of 10 mM ISO-1 to "Positive Control" wells.

-

Add 98 µL of the 50 nM rhMIF solution to all wells (except "Blank" wells, which receive 98 µL of Assay Buffer).

-

Incubate the plate at 25°C for 15 minutes.

-

Causality: Pre-incubation allows the small molecule to reach thermodynamic equilibrium with the active site Pro-1 before the highly reactive, transient substrate is introduced.

-

Step 3: In Situ Substrate Generation

-

In a light-protected conical tube, mix equal volumes of 2 mM L-DOPA methyl ester and 4 mM

(both dissolved in Assay Buffer). -

Allow the mixture to react at room temperature for exactly 5 minutes until a deep red color forms, indicating the generation of L-dopachrome methyl ester.

-

Causality: Dopachrome is highly unstable and rapidly polymerizes into melanin-like pigments. It must be generated immediately prior to use. The methyl ester variant is chosen over standard L-DOPA because the free carboxylate of standard L-DOPA undergoes rapid spontaneous decarboxylation upon oxidation, leading to erratic baseline drift and high background noise.

-

Step 4: Reaction Initiation and Kinetic Readout

-

Rapidly add 100 µL of the freshly generated L-dopachrome methyl ester to all wells using a multichannel pipette or automated dispenser. (Final assay volume = 200 µL; Final DMSO = 1%).

-

Immediately transfer the plate to the microplate reader.

-

Measure the absorbance at 427 nm every 15 seconds for 5 minutes at 25°C.

Data Presentation & Quality Control

To ensure the trustworthiness of the assay, extract the initial velocity (

Plot the % Inhibition against the

Table 1: Quantitative Quality Control Parameters

| Parameter | Target Value / Acceptable Range | Scientific Rationale |

| Z'-Factor | Calculated from Vehicle and Blank wells. Ensures assay robustness and reproducibility for High-Throughput Screening (HTS). | |

| DMSO Tolerance | Up to 2% (v/v) | MIF retains >95% activity at this concentration; prevents hydrophobic inhibitor precipitation. |

| Substrate | Ensures assays run at | |

| ISO-1 | Validates enzyme activity and assay sensitivity against a known, standardized reference inhibitor. | |

| Signal-to-Background (S/B) | Achieved by strictly controlling spontaneous substrate degradation at pH 6.2 and using the methyl ester substrate. |

Troubleshooting & Critical Parameters

-

Non-Linear Baseline Drift: If the "Blank" wells show a rapid, non-linear decrease in absorbance, the substrate has over-oxidized. Ensure the

reaction does not exceed 5 minutes before adding it to the assay plate. -

Compound Aggregation: 2-Fluoro-3-(oxan-4-yl)propanoic acid is generally highly soluble due to the oxane ring, but if testing more lipophilic derivatives, compound precipitation can cause light scattering at 427 nm. Monitor the initial absorbance (

) across all wells; a sudden spike in baseline absorbance at high concentrations indicates precipitation.

References

-

Turjya, R. R., Khan, M. A.-A.-K., & Islam, A. B. M. M. K. (2024). "Fluoropropanoic Acid Compound Revealed as Novel Macrophage Migration Inhibitory Factor (MIF) Inhibitor through Virtual Screening and Molecular Dynamics (MD) Simulation." Letters in Drug Design & Discovery, 21(2), 236-253. URL:[Link][1]

-

LookChem Database. (2025). "3-FLUOROPROPANOIC ACID - CAS 461-56-3: Uses as a potent inhibitor of metabolic enzymes." LookChem. URL:[Link][2]

Sources

Cell-based assays involving "2-Fluoro-3-(oxan-4-yl)propanoic acid"

Subject: 2-Fluoro-3-(oxan-4-yl)propanoic acid (CAS 1515583-69-3)

Executive Summary & Scientific Rationale

In modern drug discovery, 2-Fluoro-3-(oxan-4-yl)propanoic acid represents a high-value "lead-like" building block. It is strategically designed to address two common failure modes in hit-to-lead optimization: metabolic instability and poor solubility .

This application note details the cell-based validation workflows for this compound and its derivatives. The molecule combines two critical structural motifs:

-

Tetrahydropyran (Oxan-4-yl) Ring: Acts as a polar isostere for cyclohexyl or phenyl rings. It lowers lipophilicity (

) to improve solubility while maintaining steric bulk. -

-Fluorine Substitution: The fluorine atom at the C2 position serves to:

-

Block Metabolic Sites: Prevents

-oxidation or isomerization. -

Modulate Acidity: Lowers the

of the carboxylic acid via inductive effects, altering binding kinetics. -

Lock Conformation: Induces specific conformational preferences via the gauche effect, potentially reducing entropic penalty upon binding.

-

This guide provides protocols for evaluating the physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties of this scaffold in a cellular context.

Experimental Workflow: The Optimization Cycle

The following diagram illustrates where 2-Fluoro-3-(oxan-4-yl)propanoic acid fits into the Design-Make-Test-Analyze (DMTA) cycle.

Figure 1: Integration of the fluorinated building block into the drug discovery cascade.

Protocol A: Caco-2 Permeability Assay (Transwell)

Objective: To determine if the polar tetrahydropyran ring and the electronegative fluorine atom compromise cell membrane permeability compared to a non-fluorinated cyclohexyl analog.

Materials

-

Cell Line: Caco-2 cells (ATCC HTB-37), differentiated for 21 days on Transwell® inserts.

-

Test Compound: 2-Fluoro-3-(oxan-4-yl)propanoic acid (or its methyl ester/amide derivative).

-

Control: Propranolol (High permeability), Atenolol (Low permeability).

-

Buffer: HBSS (pH 7.4).

Step-by-Step Methodology

-

Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Dilute to 10

M in HBSS (Final DMSO < 1%).

-

-

Apical to Basolateral (A-B) Transport:

-

Add 200

L of the 10 -

Add 600

L of blank HBSS to the Basolateral chamber (receiver).

-

-

Incubation:

-

Incubate at 37°C, 5% CO

for 120 minutes on an orbital shaker (50 rpm).

-

-

Sampling:

-

At T=0 and T=120 min, collect 50

L aliquots from both donor and receiver chambers.

-

-

Quantification:

-

Analyze samples via LC-MS/MS (MRM mode).

-

Critical QC: Verify Monolayer integrity using Lucifer Yellow rejection (>99%).

-

Data Analysis

Calculate the Apparent Permeability Coefficient (

-

: Rate of permeation (

-

: Surface area of the insert (

-

: Initial donor concentration (

Interpretation:

- : High Permeability (Good oral bioavailability potential).

- : Low Permeability (May require prodrug strategy).

-

Note: The oxane ring typically lowers permeability slightly vs. cyclohexane due to polarity, but the fluorine can offset this by increasing lipophilicity locally (C-F bond is lipophilic).

Protocol B: Microsomal Metabolic Stability Assay

Objective: To validate the "Metabolic Blocking" effect of the

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology

-

Reaction Mix:

-

Prepare Master Mix: Phosphate buffer (100 mM, pH 7.4) + HLM (0.5 mg/mL final).

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add Test Compound (1

M final) to the Master Mix. -

Add NADPH solution to initiate the reaction.

-

-

Time Course:

-

Sample 50

L at T = 0, 5, 15, 30, and 60 minutes.

-

-

Quenching:

-

Immediately dispense sample into 150

L ice-cold Acetonitrile. -